[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl](4-methoxyphenyl)methanone
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Overview
Description
1-[(3,4-DIMETHOXYPHENYL)METHYL]-6,7-DIMETHOXY-2-(4-METHOXYBENZOYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-DIMETHOXYPHENYL)METHYL]-6,7-DIMETHOXY-2-(4-METHOXYBENZOYL)-1,2,3,4-TETRAHYDROISOQUINOLINE can be achieved through several synthetic routes. One common method involves the use of a Michael addition reaction, where N-heterocycles are added to chalcones. This reaction is typically catalyzed by ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride . The reaction conditions often include the use of ethanol and water as solvents, with the addition of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-DIMETHOXYPHENYL)METHYL]-6,7-DIMETHOXY-2-(4-METHOXYBENZOYL)-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxy groups on the phenyl and benzoyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce reduced isoquinoline derivatives. Substitution reactions can result in the formation of various substituted isoquinoline compounds.
Scientific Research Applications
1-[(3,4-DIMETHOXYPHENYL)METHYL]-6,7-DIMETHOXY-2-(4-METHOXYBENZOYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential bioactivity makes it a subject of interest in biological research. It may be studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: The compound’s structural similarity to other bioactive isoquinolines suggests potential applications in drug development. It may be investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,4-DIMETHOXYPHENYL)METHYL]-6,7-DIMETHOXY-2-(4-METHOXYBENZOYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-DIMETHOXYPHENYL)METHYL]-6,7-DIMETHOXY-2-METHYL-3,4-DIHYDRO-1H-ISOQUINOLINE
- 1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE
- 3-(3,4-DIMETHOXYPHENYL)-1-PROPANOL
Uniqueness
1-[(3,4-DIMETHOXYPHENYL)METHYL]-6,7-DIMETHOXY-2-(4-METHOXYBENZOYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific arrangement of methoxy groups and its tetrahydroisoquinoline core
Properties
Molecular Formula |
C28H31NO6 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C28H31NO6/c1-31-21-9-7-19(8-10-21)28(30)29-13-12-20-16-26(34-4)27(35-5)17-22(20)23(29)14-18-6-11-24(32-2)25(15-18)33-3/h6-11,15-17,23H,12-14H2,1-5H3 |
InChI Key |
CCZFBAQZJJWJRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC |
Origin of Product |
United States |
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